molecular formula C11H21F2O4P B2360583 Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate CAS No. 191014-05-8

Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate

Cat. No.: B2360583
CAS No.: 191014-05-8
M. Wt: 286.256
InChI Key: UVLFDFBENNZNHA-UHFFFAOYSA-N
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Description

Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate is a fluorinated organophosphorus compound with the molecular formula C₁₁H₂₁F₂O₄P. This compound is notable for its unique structure, which includes a difluoromethyl group attached to a cyclohexyl ring, and a phosphonate ester group. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate typically involves the difluoromethylation of a suitable precursor. One common method is the enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile . This reaction proceeds as a kinetic resolution to produce both the difluoromethylphosphonate products and the remaining fluorides in good yields and with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . The formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H .

Chemical Reactions Analysis

Types of Reactions

Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include difluoromethylphosphonates, phosphonic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate involves its interaction with molecular targets through its difluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s fluorine atoms enhance its binding affinity and stability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

1-[diethoxyphosphoryl(difluoro)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F2O4P/c1-3-16-18(15,17-4-2)11(12,13)10(14)8-6-5-7-9-10/h14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLFDFBENNZNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1(CCCCC1)O)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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